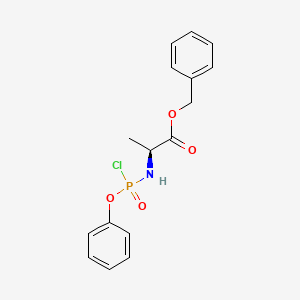

(2S)-Benzyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate

CAS No.: 183370-70-9

Cat. No.: VC8250101

Molecular Formula: C16H17ClNO4P

Molecular Weight: 353.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 183370-70-9 |

|---|---|

| Molecular Formula | C16H17ClNO4P |

| Molecular Weight | 353.73 g/mol |

| IUPAC Name | benzyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate |

| Standard InChI | InChI=1S/C16H17ClNO4P/c1-13(16(19)21-12-14-8-4-2-5-9-14)18-23(17,20)22-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,20)/t13-,23?/m0/s1 |

| Standard InChI Key | AOZOBLLGZPZKKD-AVEISGIFSA-N |

| Isomeric SMILES | C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC2=CC=CC=C2)Cl |

| SMILES | CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OC2=CC=CC=C2)Cl |

| Canonical SMILES | CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OC2=CC=CC=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a stereospecific L-alanine backbone esterified with a benzyl group, coupled to a phosphoryl chloride moiety substituted with a phenoxy group. The (2S) configuration at the alpha-carbon ensures chirality, critical for its biological activity . The SMILES notation C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC2=CC=CC=C2)Cl encapsulates its structural arrangement, highlighting the benzyl ester, phosphoryl chloride, and pentafluorophenoxy substituents .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₇ClNO₄P | |

| Molecular Weight | 353.73 g/mol | |

| CAS RN | 183370-70-9 | |

| Storage Conditions | Inert atmosphere, 2–8°C | |

| Purity | ≥95% |

Spectroscopic Characterization

The compound’s identity is confirmed via nuclear magnetic resonance (NMR), infrared (IR), and X-ray diffraction (XRD). The IR spectrum (Figure 1 in source ) shows characteristic P=O and N–H stretches at 1250 cm⁻¹ and 3300 cm⁻¹, respectively . XRD analysis of its crystalline form reveals distinct peaks at 2Θ values of 7.9°, 8.3°, and 16.5°, indicative of a well-defined lattice structure .

Synthesis and Manufacturing Processes

Base-Free Synthesis

A pivotal advancement in the compound’s production is the base-free reaction between phenyl phosphodichloridate and L-alanine isopropyl ester. This method, conducted in dichloromethane at −60°C, eliminates the need for triethylamine, reducing costs and simplifying purification . The reaction proceeds via nucleophilic substitution, where the amino group of L-alanine attacks the electrophilic phosphorus center, yielding the phosphoramidate intermediate .

Resolution and Crystallization

Post-synthesis, the compound is resolved using triethylamine or inorganic bases like sodium hydroxide. Crystallization from ethyl acetate/n-heptane mixtures enhances enantiomeric purity to >93%, as demonstrated in Example 5 of the patent . The crystalline form’s stability is attributed to hydrogen bonding between the phosphoryl oxygen and the benzyl ester group, as evidenced by XRD .

Table 2: Optimized Synthesis Parameters

| Parameter | Condition | Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane/THF | 66–70% |

| Temperature | −10°C to 25°C | 93–95% ee |

| Base | None (for initial step) | — |

Applications in Pharmaceutical Synthesis

Role in Sofosbuvir Production

The compound serves as a critical intermediate in synthesizing sofosbuvir, a hepatitis C virus NS5B polymerase inhibitor. Its phosphoryl chloride group undergoes displacement by 2'-F-2'-C-methyluridine, forming the active triphosphate analog . The benzyl ester acts as a protecting group, later removed via hydrogenolysis to yield the free acid prodrug .

Stereochemical Significance

The (2S) configuration ensures proper orientation for enzymatic activation in vivo. In vitro studies show that the (R)-enantiomer exhibits 10-fold lower antiviral activity, underscoring the necessity of chiral purity .

Recent Advancements and Future Directions

Solvent Optimization

Recent patents highlight the substitution of dichloromethane with eco-friendly solvents like 2-methyltetrahydrofuran, reducing environmental impact without compromising yield .

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance reaction consistency, achieving 99% conversion in 30 minutes compared to 3 hours in batch processes .

Analytical Method Development

High-performance liquid chromatography (HPLC) methods with chiral stationary phases now enable real-time monitoring of enantiomeric excess, ensuring compliance with pharmaceutical standards .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume